Acide phosphorique, ester dodécylique, sel de sodium

Vue d'ensemble

Description

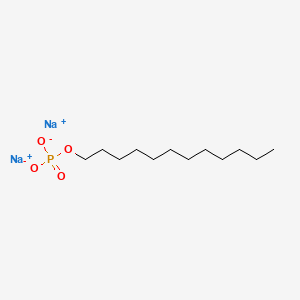

Phosphoric acid, dodecyl ester, sodium salt is a chemical compound with the molecular formula C12H26NaO4P. It is a type of alkyl phosphate ester, where a dodecyl group (a 12-carbon chain) is esterified with phosphoric acid, and the resulting ester is neutralized with sodium. This compound is commonly used as a surfactant in various industrial and commercial applications due to its ability to reduce surface tension and enhance the mixing of different substances .

Applications De Recherche Scientifique

Surfactant Properties

Chemical Characteristics:

- Molecular Formula: C12H27NaO4P

- Appearance: Colorless to pale yellow viscous liquid

- Solubility: Soluble in water

The surfactant properties of phosphoric acid, dodecyl ester, sodium salt allow it to lower the surface tension of liquids. This property is crucial for applications in various fields:

- Detergency and Emulsion Stabilization: It is used in detergents and emulsifiers due to its ability to stabilize emulsions and enhance cleaning efficacy. This makes it valuable in household and industrial cleaning products.

- Cell Lysis: The compound is effective in breaking open cell membranes, which facilitates the extraction of cellular components for further study in biological research.

Biological Applications

Phosphoric acid, dodecyl ester, sodium salt plays a significant role in biological research:

- Membrane Biophysics Research: Its ability to interact with biological membranes makes it useful for studying membrane fluidity and protein-lipid interactions. Researchers utilize it to investigate the effects of surfactants on membrane structure and function.

- Drug Delivery Systems: The compound can form micelles that encapsulate hydrophobic drugs, enhancing their transport and delivery within the body. This property is particularly relevant in pharmaceutical formulations aimed at improving drug solubility and bioavailability.

Nanotechnology Applications

The compound's amphiphilic nature allows it to be utilized in nanotechnology:

- Nanoparticle Synthesis and Stabilization: Phosphoric acid, dodecyl ester, sodium salt acts as a stabilizing agent during the synthesis of nanoparticles. It prevents aggregation and enables the formation of well-defined nanostructures for various applications including drug delivery systems and biosensors.

- Nanomaterial Dispersal: It is employed in dispersing carbon nanotubes and other nanomaterials due to its effective surface-active properties .

Material Science Applications

In material science, phosphoric acid, dodecyl ester, sodium salt has potential applications:

- Flame Retardant Properties: Research indicates that this compound can enhance the fire resistance of polymers when incorporated into their formulations.

- Self-Healing Materials Development: Its unique interactions with other molecules may be harnessed for developing materials that can self-repair after damage.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Surfactant Properties | Used in detergents, emulsifiers, and cell lysis |

| Biological Research | Investigates membrane interactions; facilitates drug delivery |

| Nanotechnology | Stabilizes nanoparticles; disperses nanomaterials |

| Material Science | Enhances flame retardancy; contributes to self-healing materials |

| Safety Profile | Low toxicity; safe for use in regulated applications |

Mécanisme D'action

Target of Action

Phosphoric acid, dodecyl ester, sodium salt, also known as Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS), is an anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . The compound’s hydrocarbon tail interacts with the lipid bilayer, while its polar “headgroup” interacts with the aqueous environment .

Mode of Action

Phosphoric acid, dodecyl ester, sodium salt operates by reducing the surface tension of liquids . It aligns and aggregates with other molecules of the compound at the surface of liquids, thereby lowering the surface tension and allowing for easier spreading and mixing of the liquid . This property makes it an effective detergent and a key ingredient in many cleaning and hygiene products .

Pharmacokinetics

As a surfactant, it is known to have good water solubility , which can influence its bioavailability and distribution

Result of Action

The primary result of the action of Phosphoric acid, dodecyl ester, sodium salt is the disruption of lipid bilayers, leading to the solubilization of oils and other substances. This makes it effective in cleaning applications . In higher concentrations, it can denature proteins, which can have various effects on cells and may contribute to its microbicidal activity .

Action Environment

The action of Phosphoric acid, dodecyl ester, sodium salt can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, it is biodegradable and may be hazardous to the environment, so water bodies should be given special attention .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphoric acid, dodecyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with dodecanol (lauryl alcohol). The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

H3PO4+C12H25OH→C12H25OPO3H2+H2O

The resulting ester is then neutralized with sodium hydroxide to form the sodium salt:

C12H25OPO3H2+NaOH→C12H25OPO3Na+H2O

Industrial Production Methods

In industrial settings, the production of phosphoric acid, dodecyl ester, sodium salt involves large-scale esterification reactors where phosphoric acid and dodecanol are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphoric acid, dodecyl ester, sodium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phosphoric acid and dodecanol.

Oxidation: The dodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Phosphoric acid and dodecanol.

Oxidation: Various oxidized derivatives of the dodecyl group.

Substitution: New esters or phosphates depending on the nucleophile used

Comparaison Avec Des Composés Similaires

Phosphoric acid, dodecyl ester, sodium salt can be compared with other alkyl phosphate esters, such as:

Phosphoric acid, octyl ester, sodium salt: Similar surfactant properties but with a shorter alkyl chain, leading to different solubility and emulsification characteristics.

Phosphoric acid, hexadecyl ester, sodium salt: Longer alkyl chain, providing enhanced hydrophobic interactions but potentially lower solubility in water.

Phosphoric acid, dodecyl ester, potassium salt: Similar structure but with potassium as the counterion, which can affect the ionic strength and solubility in different solvents

Phosphoric acid, dodecyl ester, sodium salt is unique due to its balance of hydrophobic and hydrophilic properties, making it a versatile surfactant for various applications.

Activité Biologique

Phosphoric acid, dodecyl ester, sodium salt (CAS RN: 50957-96-5), also known as sodium lauryl phosphate, is an anionic surfactant widely used in various applications, including personal care products and industrial cleaning agents. This compound exhibits notable biological activities that are critical for its applications in both consumer products and industrial processes.

Chemical Structure and Properties

The molecular formula of phosphoric acid, dodecyl ester, sodium salt is . Its structure consists of a dodecyl (lauryl) group linked to a phosphoric acid moiety, contributing to its surfactant properties. The presence of the sodium ion enhances its solubility in water, making it effective in various formulations.

Antimicrobial Properties

Phosphoric acid, dodecyl ester, sodium salt has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it suitable as a preservative in personal care products. The effectiveness of this compound as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes due to its surfactant nature .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.3% |

| Candida albicans | 0.4% |

Biocompatibility and Toxicity

Studies have shown that phosphoric acid, dodecyl ester, sodium salt exhibits low toxicity levels when used in appropriate concentrations. It is considered safe for use in cosmetics and personal care products due to its mildness compared to other surfactants like sulfates .

Case Study: Skin Irritation Testing

In a controlled study assessing skin irritation potential, subjects applied formulations containing up to 2% sodium lauryl phosphate. Results indicated minimal irritation, suggesting that the compound can be safely used in topical applications .

Surfactant Properties

As a surfactant, phosphoric acid, dodecyl ester, sodium salt lowers the surface tension of water, enhancing its cleaning capabilities. This property is particularly valuable in formulations for household cleaners and industrial detergents.

Emulsifying Agent

The compound acts as an emulsifier in food processing and cosmetics, stabilizing mixtures that would otherwise separate into oil and water phases. Its ability to form stable emulsions is crucial for the texture and consistency of products .

Environmental Impact

Phosphoric acid esters are increasingly recognized for their biodegradability compared to traditional petrochemical surfactants. Their use is encouraged in "green" formulations aimed at reducing environmental pollution .

Propriétés

Numéro CAS |

7423-32-7 |

|---|---|

Formule moléculaire |

C12H27NaO4P |

Poids moléculaire |

289.30 g/mol |

Nom IUPAC |

disodium;dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |

Clé InChI |

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

CCCCCCCCCCCCOP(=O)(O)O.[Na] |

Key on ui other cas no. |

50957-96-5 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.